(4-Bromo-3-fluoro-2-methylphenyl)methanol
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Overview
Description
(4-Bromo-3-fluoro-2-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . It is a solid at room temperature and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluoro-2-methylphenyl)methanol typically involves the bromination and fluorination of 2-methylphenylmethanol. One common method includes the reaction of 4-fluoro-2-methylphenylmethanol with bromine under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluoro-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding fluoromethylphenylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: 4-Bromo-3-fluoro-2-methylbenzaldehyde or 4-Bromo-3-fluoro-2-methylbenzoic acid.
Reduction: 3-Fluoro-2-methylphenylmethanol.
Substitution: 4-Amino-3-fluoro-2-methylphenylmethanol or 4-Thio-3-fluoro-2-methylphenylmethanol.
Scientific Research Applications
(4-Bromo-3-fluoro-2-methylphenyl)methanol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluoro-2-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The bromine and fluorine atoms play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoro-2-methylaniline: Similar structure but with an amine group instead of a hydroxyl group.
4-Bromo-2-methylphenol: Similar structure but with a hydroxyl group on the benzene ring instead of the methanol group.
Uniqueness
(4-Bromo-3-fluoro-2-methylphenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
(4-bromo-3-fluoro-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVJWJTULKXIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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